5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene

Catalog No.
S3426246
CAS No.
446043-85-2
M.F
C28H8F26S4
M. Wt
966.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'...

CAS Number

446043-85-2

Product Name

5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Molecular Formula

C28H8F26S4

Molecular Weight

966.6 g/mol

InChI

InChI=1S/C28H8F26S4/c29-17(30,19(33,34)21(37,38)23(41,42)25(45,46)27(49,50)51)15-7-5-13(57-15)11-3-1-9(55-11)10-2-4-12(56-10)14-6-8-16(58-14)18(31,32)20(35,36)22(39,40)24(43,44)26(47,48)28(52,53)54/h1-8H

InChI Key

UBMTYFFPSPVBSP-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(S3)C4=CC=C(S4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(S3)C4=CC=C(S4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Description

The exact mass of the compound 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Field-Effect Transistors (OFETs)

Scientific Field: Electronics and Photonics

Application Summary: DFH-4T is utilized in the development of high-mobility OFETs. These transistors are pivotal in advancing complementary circuits and light-emitting technologies.

Methods of Application:

    Configuration: Bottom-gate, top-contact configuration.

    Film Thickness Control: The performance of DFH-4T transistors is studied by controlling the deposited film thickness from 8 nm to 80 nm.

Results:

Surface-Enhanced Raman Spectroscopy (SERS)

Scientific Field: Molecular Detection

Application Summary: DFH-4T films are employed as SERS-active platforms for molecular detection without requiring an additional plasmonic layer.

Methods of Application:

    Fabrication: Vapour deposition to create superhydrophobic and ivy-like nanostructured films.

    Probe Molecule: Methylene blue used to test the enhancement.

Results:

Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Optoelectronics

Application Summary: DFH-4T serves as an electron-transporting material in OLEDs, contributing to field-effect electron transport.

Methods of Application:

    Material Combination: DFH-4T combined with other materials to optimize electron mobility and light emission.

Results:

Thin Film Microstructural Analysis

Scientific Field: Material Science

Application Summary: Investigating the microstructure of DFH-4T films to understand charge transport and injection mechanisms.

Methods of Application:

    Techniques Used: Atomic force microscopy and X-ray diffraction.

    Film Thickness Variation: Analyzing films with thickness ranging from 8 nm to 80 nm.

Results:

Low-Temperature Transport Measurements

Scientific Field: Condensed Matter Physics

Application Summary: DFH-4T transistors are analyzed at low temperatures to understand the electronic states and transport mechanisms.

Methods of Application:

    Model: Mobility-edge model to demonstrate electronic states.

    Temperature Range: Measurements conducted at temperatures significantly below room temperature.

Results:

Capacitance-Voltage Measurements in MIS Diodes

Scientific Field: Semiconductor Physics

Application Summary: DFH-4T is used in metal-insulator-semiconductor (MIS) diodes to study charge injection from top contacts.

Methods of Application:

    Diode Configuration: DFH-4T MIS diodes with varying film thickness.

    Measurements: Capacitance-voltage characteristics are recorded.

Results:

Photovoltaic Devices

Scientific Field: Renewable Energy

Application Summary: DFH-4T is used in the active layers of organic photovoltaic (OPV) devices to improve power conversion efficiency.

Methods of Application:

    Device Structure: Bulk heterojunction OPV devices incorporating DFH-4T.

    Processing Techniques: Solution processing and thermal annealing to optimize the morphology.

Results:

Gas Sensing

Scientific Field: Environmental Monitoring

Application Summary: DFH-4T-based thin films are applied in gas sensors for detecting volatile organic compounds (VOCs).

Methods of Application:

    Sensor Fabrication: Thin-film transistors with DFH-4T as the sensing layer.

    Target Gases: Sensors tested against various VOCs like methanol, ethanol, and acetone.

Results:

Anti-Corrosive Coatings

Scientific Field: Materials Engineering

Application Summary: DFH-4T is explored for its potential in anti-corrosive coatings due to its chemical stability and barrier properties.

Methods of Application:

    Coating Process: Layer-by-layer deposition of DFH-4T on metal surfaces.

    Evaluation: Corrosion resistance tested under various environmental conditions.

Results:

Nonlinear Optics

Scientific Field: Photonics

Application Summary: The nonlinear optical properties of DFH-4T are investigated for applications in optical switching and modulation.

Methods of Application:

    Optical Setup: Incorporation of DFH-4T into waveguides and resonators.

    Testing: Measurement of third-order nonlinear optical susceptibilities.

Results:

Flexible Electronics

Scientific Field: Wearable Technology

Application Summary: DFH-4T’s flexibility and electronic properties make it suitable for use in flexible and stretchable electronic devices.

Methods of Application:

    Substrate Selection: Use of flexible substrates like polyimide.

    Device Integration: Integration of DFH-4T transistors into flexible circuits.

Results:

Quantum Dot Solar Cells

Scientific Field: Nanotechnology

Application Summary: DFH-4T is used as a ligand material for quantum dots in solar cells to enhance charge transfer and stability.

Methods of Application:

    Quantum Dot Synthesis: Surface passivation of quantum dots with DFH-4T.

    Solar Cell Fabrication: Incorporation of DFH-4T-passivated quantum dots into solar cell architectures.

Results:

High-Frequency Electronic Devices

Scientific Field: High-Speed Electronics

Application Summary: DFH-4T is investigated for its potential in high-frequency electronic devices due to its high electron mobility.

Methods of Application:

    Device Fabrication: Utilizing thin-film deposition techniques to create DFH-4T-based transistors.

    Frequency Testing: Devices are tested at GHz frequencies to evaluate performance.

Results:

Bioelectronics

Scientific Field: Biomedical Engineering

Application Summary: The biocompatibility and stability of DFH-4T make it a candidate for bioelectronic interfaces and sensors.

Methods of Application:

    Interface Design: Development of DFH-4T-based bioelectronic interfaces.

    Biocompatibility Testing: Assessing the interaction with biological tissues and fluids.

Results:

Thermoelectric Materials

Scientific Field: Energy Conversion

Application Summary: DFH-4T’s unique thermal and electrical properties are utilized in the development of thermoelectric materials.

Methods of Application:

    Material Synthesis: Creating composite materials with DFH-4T to enhance thermoelectric properties.

    Thermal Conductivity Analysis: Measuring the thermal conductivity and Seebeck coefficient.

Results:

Chemical Sensors

Scientific Field: Analytical Chemistry

Application Summary: DFH-4T is used in chemical sensors for detecting and quantifying specific chemical species.

Methods of Application:

    Sensor Fabrication: Thin-film chemical sensors with DFH-4T as the active layer.

    Target Chemicals: Sensors calibrated for specific chemicals such as ions or organic molecules.

Results:

Electroluminescent Devices

Scientific Field: Display Technology

Application Summary: DFH-4T is explored for its electroluminescent properties in the development of new display technologies.

Methods of Application:

    Device Construction: Incorporating DFH-4T into electroluminescent device architectures.

    Luminance Testing: Evaluating the brightness and color purity of the emitted light.

Results:

Spintronics

Scientific Field: Quantum Computing

Methods of Application:

    Spin Transport Measurement: Investigating the spin transport phenomena in DFH-4T films.

    Device Integration: Exploring the integration of DFH-4T into spintronic device architectures.

Results:

5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene, also known as DFH-4T, is a specialized organic compound classified as a n-type semiconducting material. It is a derivative of quaterthiophene, which consists of four thiophene units linked together. The presence of tridecafluorohexyl groups enhances its solubility and stability, making it suitable for various applications in organic electronics and materials science. This compound exhibits unique electronic properties due to its extended π-conjugated system, allowing for effective charge transport and light absorption .

The chemical behavior of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene is influenced by its structure. It can undergo various reactions typical for thiophene derivatives, including:

  • Electrophilic Aromatic Substitution: The thiophene rings can react with electrophiles under appropriate conditions.
  • Cross-Coupling Reactions: It can participate in reactions such as Suzuki or Stille coupling to form more complex structures.
  • Oxidative Polymerization: DFH-4T can be polymerized to create conductive polymers with enhanced electronic properties.

These reactions are crucial for modifying the compound for specific applications in organic photovoltaics and field-effect transistors .

The synthesis of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene typically involves:

  • Preparation of Thiophene Units: Starting from simpler thiophene derivatives through methods like the Grignard reaction or lithiation.
  • Functionalization: Introducing tridecafluorohexyl groups via nucleophilic substitution or coupling reactions.
  • Coupling Reaction: Employing cross-coupling techniques to link the thiophene units into a quaterthiophene structure.

These methods allow for the precise control over the molecular architecture and properties of the final product .

The unique properties of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene make it suitable for various applications:

  • Organic Photovoltaics: Its semiconducting nature allows it to be used in solar cells.
  • Field-Effect Transistors: It can serve as an active layer in organic transistors due to its charge transport capabilities.
  • Organic Light Emitting Diodes (OLEDs): Its optical properties make it a candidate for use in OLED technology.

These applications leverage its electronic properties and stability under operational conditions .

Interaction studies involving 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene focus on its behavior in various environments:

  • Solvent Interactions: Understanding how different solvents affect its solubility and electronic properties.
  • Charge Carrier Dynamics: Investigating how it interacts with other materials in devices to optimize performance.

Such studies are essential for developing effective device architectures that utilize this compound .

Several compounds share structural similarities with 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene. Here are notable examples:

Compound NameStructureKey Features
3,3''-Bis(tridecafluorohexyl)-2,2':5',2''-terthiopheneSimilar thiophene backboneExhibits different electronic properties due to fewer thiophene units
5,5'-Bis((5-perfluorohexyl)thiophen-2-yl)-2,2'-bithiopheneTwo thiophene unitsFocused on specific electronic applications
4,4'-Di(tridecafluorohexyl)-biphenyleneBiphenylene structureDifferent conjugation length but similar fluorinated side chains

The uniqueness of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene lies in its extended π-conjugation and the incorporation of multiple fluorinated alkyl chains that enhance solubility and stability compared to these similar compounds .

XLogP3

14.3

Wikipedia

1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-19

Explore Compound Types